molecular formula C17H15F3N2O2 B1401900 (E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid CAS No. 1311283-88-1

(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

Cat. No. B1401900
M. Wt: 336.31 g/mol
InChI Key: QJKHXHWFHCMNMW-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid, also known as DMTFPPA, is a synthetic organic compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of compounds, as a catalyst in various reactions, and as an inhibitor of enzymes. DMTFPPA has also been found to have biochemical and physiological effects, making it a valuable tool for the study of various biological systems.

Scientific Research Applications

Crystal Structure and Polymeric Structures

  • A study by Zhao et al. (2016) revealed a two-dimensional polymeric structure based on a derivative of (E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid, highlighting its potential in crystallography and materials science (Zhao, Li, Kang, & Wen, 2016).

Chemical Synthesis and Reaction Studies

  • Modzelewska-Banachiewicz et al. (2012) explored the reaction of a similar compound with itaconic anhydride, resulting in novel alkenoic acid derivatives. This research contributes to organic chemistry and materials science (Modzelewska-Banachiewicz et al., 2012).

Surface Chemistry and Adsorption Studies

  • Research by Gandubert and Lennox (2006) focused on the use of 4-(dimethylamino)pyridine, a related compound, in creating adhesion layers for polyelectrolytes on gold surfaces, which is significant for surface chemistry and material science applications (Gandubert & Lennox, 2006).

Photophysical Properties

  • Gaber, El-Sayed, and Diab (2011) investigated the photophysical properties of a related compound, demonstrating its potential in photophysical applications and material science (Gaber, El-Sayed, & Diab, 2011).

Polymer Modification and Biomedical Applications

  • Aly and El-Mohdy (2015) conducted a study on radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified with various amines, including compounds similar to (E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid. This research is relevant for biomedical applications (Aly & El-Mohdy, 2015).

Dye Synthesis and Solar Cell Applications

  • Jachak et al. (2021) synthesized novel chromophores using a similar compound, which is crucial for the development of efficient dyes in solar cell technology (Jachak et al., 2021).

properties

IUPAC Name

(E)-3-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O2/c1-22(2)15-10-13(17(18,19)20)9-14(21-15)12-6-3-11(4-7-12)5-8-16(23)24/h3-10H,1-2H3,(H,23,24)/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJKHXHWFHCMNMW-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C=CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)/C=C/C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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